1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine
Description
1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine is a heterocyclic compound featuring a piperidine ring connected to a 1,3-oxazole core substituted with phenyl and phenylsulfonyl groups. Its structural complexity suggests utility in medicinal chemistry, particularly in targeting sigma-1 receptors (S1R) or AMPA receptors, as inferred from analogous compounds .
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-phenyl-5-piperidin-1-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-26(24,17-12-6-2-7-13-17)19-20(22-14-8-3-9-15-22)25-18(21-19)16-10-4-1-5-11-16/h1-2,4-7,10-13H,3,8-9,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBQUIPHVAALHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride. The piperidine ring is often constructed through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as chromatography and recrystallization are employed to purify the final compound.
Chemical Reactions Analysis
Types of Reactions
1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the phenyl or phenylsulfonyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine is with a molecular weight of approximately 411.5 g/mol. The compound features a piperidine ring substituted with an oxazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to piperidine structures, including derivatives like 1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine. Research indicates that piperidine derivatives can modulate critical signaling pathways involved in cancer progression, such as NF-κB and PI3K/Akt pathways. These pathways are crucial for cell survival and proliferation, making them significant targets for anticancer therapies .
Case Study:
A study investigating piperidine derivatives demonstrated their ability to induce apoptosis in cancer cells by inhibiting the Akt signaling pathway. This was evidenced by decreased phosphorylation of Akt in treated breast cancer cell lines, leading to increased apoptosis rates .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research on similar oxazole derivatives has shown effectiveness against various bacterial strains, indicating that 1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine may exhibit similar properties.
Data Table: Antimicrobial Activity of Oxazole Derivatives
| Compound | Target Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. faecium E5 | 20 |
| Compound B | S. aureus | 18 |
| 1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine | TBD |
This table summarizes findings from studies on related compounds, suggesting that further investigation into the antimicrobial properties of this specific compound is warranted.
Synthesis and Derivative Development
The synthesis of 1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine can be achieved through multi-step organic reactions involving oxazole and piperidine precursors. Recent advancements in synthetic methodologies have facilitated the development of novel derivatives with enhanced biological activities.
Synthesis Overview:
- Formation of Oxazole Ring: The initial step involves the cyclization of appropriate phenolic precursors with sulfonamide reagents to form the oxazole structure.
- Piperidine Integration: Subsequent reactions introduce the piperidine moiety through nucleophilic substitution or coupling reactions.
Mechanism of Action
The mechanism of action of 1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
RC-33 Derivatives (1-(3-Phenylbutyl)piperidine)
- Key Differences : The target compound replaces the 3-phenylbutyl chain in RC-33 with a phenylsulfonyl-oxazole moiety.
- RMSD Analysis : Docking studies reveal that compounds sharing the 1-(3-phenylbutyl)piperidine group exhibit RMSD values <2 Å relative to RC-33, indicating conserved binding poses. However, derivatives with bulky substituents (e.g., hydrophobic groups at position 4 of piperidine) show RMSD >4 Å due to reorientation into a larger hydrophobic cavity near helices α4/α5 .
- Pharmacophore Fit : Despite structural deviations, salt bridge interactions with Glu172 are preserved, maintaining S1R ligand activity .
Oxazole-Phosphonium Ylide Derivatives
- Example : [2-Phenyl-4-(triphenylphosphoniumyl)-1,3-oxazol-5-yl]sulfanide ().
- Comparison : The phosphonium ylide introduces strong electron-withdrawing and steric effects, contrasting with the phenylsulfonyl group’s moderate electron withdrawal. This difference may alter solubility and receptor binding kinetics .
Piperidine Derivatives with Varying Substituents
AMPA Receptor-Targeting Benzodioxol Derivatives
- Example : 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine ().
- Key Findings: Activity: Compound 5b showed strong AMPA receptor affinity and anti-fatigue effects in mice. Structural Contrast: The benzodioxol group provides a planar aromatic system, whereas the target compound’s oxazole-sulfonyl group offers a non-planar, polarizable structure. This may affect membrane permeability and receptor interaction dynamics .
Phenylcyclohexyl-Piperidine Derivatives
- Examples : 1-(1-Phenylcyclohexyl)piperidine ().
- Pharmacological Profile : These compounds exhibit stimulant and neurotoxic properties (e.g., rotarod impairment). The absence of a sulfonyl group in these derivatives likely reduces polar interactions, increasing blood-brain barrier penetration compared to the target compound .
Functional Group Variations in Piperidine-Oxazole Analogues
Oxadiazole and Carboxylic Acid Derivatives
- Example 1: 1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid ().
- Example 2 : 1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine ().
Data Table: Comparative Analysis of Key Compounds
Discussion of Research Findings
- Structural Flexibility vs. Activity : Compounds with higher RMSD values (>4 Å) retain S1R activity by adapting to hydrophobic cavities, suggesting the target compound’s sulfonyl group may similarly balance flexibility and binding .
- Electronic Effects: The phenylsulfonyl group’s electron-withdrawing nature may enhance hydrogen bonding compared to phosphonium ylides or non-polar phenylcyclohexyl groups .
- Therapeutic Potential: Analogues with polar groups (e.g., carboxylic acid in ) show improved receptor specificity, suggesting the target compound could be optimized for CNS applications with careful substituent tuning .
Biological Activity
1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and data tables.
Chemical Composition and Synthesis
The compound features a piperidine ring fused with an oxazole ring, which is further substituted with phenyl and phenylsulfonyl groups. The synthesis typically involves multi-step organic reactions including:
- Formation of the Oxazole Ring : Through cyclization reactions involving appropriate precursors.
- Introduction of the Phenylsulfonyl Group : Via sulfonylation reactions using reagents like phenylsulfonyl chloride.
- Construction of the Piperidine Ring : Often through nucleophilic substitution reactions.
These synthetic routes are optimized for high yield and purity, employing techniques such as chromatography and recrystallization for purification .
Antimicrobial Properties
Research indicates that compounds similar to 1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine exhibit significant antimicrobial activity. For instance, studies have shown moderate to strong antibacterial effects against various strains including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. In vitro studies revealed that certain derivatives demonstrated strong inhibitory activity, with IC50 values indicating effective binding affinities .
Anticancer Activity
The phenylsulfonyl moiety is particularly noteworthy for its potential in cancer chemotherapy. Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting tumor growth .
The biological activity of 1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine is attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The phenylsulfonyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes involved in disease processes.
- Receptor Binding : The compound may also bind to receptors that play a role in various physiological pathways, influencing cellular responses .
Case Studies and Research Findings
Several studies have elucidated the biological activities of this compound:
- Antibacterial Screening : A study evaluated various synthesized piperidine derivatives for their antibacterial efficacy. Among them, several compounds exhibited significant activity against multiple bacterial strains .
- Enzyme Inhibition Studies : Research focusing on enzyme inhibitors highlighted that certain derivatives showed strong inhibition against AChE and urease, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .
- Anticancer Studies : Investigations into the cytotoxic effects of related compounds on cancer cell lines demonstrated promising results, indicating that modifications to the oxazole and piperidine structures could enhance anticancer properties .
Data Table: Biological Activity Overview
Q & A
Q. What synthetic strategies are recommended for preparing 1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine?
A modular approach involving copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be adapted for constructing the oxazole-piperidine scaffold. For example, evidence from analogous piperidine derivatives suggests using THF/acetone as a solvent system, CuI as a catalyst (10 mol%), and reflux conditions for 24 hours to achieve cyclization . Post-synthetic sulfonylation of the oxazole ring with phenylsulfonyl chloride under basic conditions (e.g., NaH in DMF) may introduce the phenylsulfonyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typically employed .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
Multi-nuclear NMR (¹H, ¹³C, DEPT-135) combined with 2D techniques (HSQC, HMBC) is critical. The piperidine ring protons (δ 1.5–3.0 ppm) and oxazole protons (δ 7.0–8.5 ppm) should show distinct splitting patterns. HMBC correlations between the oxazole C-5 carbon and the piperidine C-1 proton confirm connectivity. Discrepancies in coupling constants or unexpected shifts may indicate rotameric equilibria or impurities, necessitating variable-temperature NMR or HSQC-TOCSY experiments .
Q. What analytical methods validate purity and stability for in vitro assays?
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) and UV detection at 254 nm is standard. Purity ≥95% is typically required. Stability studies under physiological conditions (PBS, pH 7.4, 37°C) over 24–72 hours, monitored via LC-MS, assess degradation. Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., calculated [M+H]⁺ for C₂₀H₁₉N₂O₃S: 367.11) .
Advanced Research Questions
Q. How can molecular docking elucidate its potential kinase inhibition mechanisms?
Using software like AutoDock Vina, dock the compound into ATP-binding pockets of target kinases (e.g., PI3K or MAPK). The phenylsulfonyl group may form hydrogen bonds with hinge-region residues (e.g., Glu or Lys), while the oxazole ring engages in π-π stacking with hydrophobic pockets. Validate docking poses with MD simulations (100 ns, AMBER force field) to assess binding stability. Compare results with experimental IC₅₀ data from kinase inhibition assays .
Q. What strategies address conflicting bioactivity data across cell lines?
Discrepancies in cytotoxicity (e.g., IC₅₀ varying >10-fold between HeLa and HEK293 cells) may arise from differential expression of drug transporters (e.g., P-gp) or metabolic enzymes. Perform ABCB1 inhibition assays (calcein-AM uptake) and CYP450 metabolism profiling (human liver microsomes + NADPH). Use siRNA knockdown of efflux pumps to isolate mechanisms .
Q. How to design SAR studies for optimizing metabolic stability?
Synthesize analogs with substituents at the phenylsulfonyl group (e.g., electron-withdrawing -CF₃ or -NO₂) to modulate CYP3A4-mediated oxidation. Assess metabolic half-life in human hepatocytes (LC-MS/MS quantitation) and correlate with LogP (HPLC-derived). Introduce methyl groups on the piperidine ring to block hydroxylation sites .
Q. What crystallographic techniques resolve its 3D conformation?
Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.5418 Å) at 100 K can determine absolute configuration. Crystallize the compound via slow evaporation (dichloromethane/methanol). Analyze torsion angles between the oxazole and piperidine rings to identify steric hindrance or planarity influencing target binding .
Q. How to validate target engagement in cellular models?
Use cellular thermal shift assays (CETSA). Treat cells (e.g., MCF-7) with the compound (10 μM, 1 hour), lyse, and heat aliquots (37–65°C). Centrifuge and quantify soluble target protein (e.g., via Western blot). A rightward shift in melting temperature confirms stabilization upon ligand binding .
Methodological Notes
- Contradictory Data : If solubility assays (e.g., nephelometry vs. HPLC) conflict, cross-validate using equilibrium solubility in biorelevant media (FaSSIF/FeSSIF) .
- In Vivo Limitations : Evidence cautions against extrapolating in vitro stability data to in vivo models without pharmacokinetic profiling (e.g., plasma protein binding, bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
